BENGHE Foundational & Exploratory

Check Availability & Pricing

Early-Phase Clinical Trials of Crenolanib
Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crenolanib besylate

Cat. No.: B1669608

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that
potently and selectively targets class Il receptor tyrosine kinases, primarily the FMS-like
tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR).[1][2]
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase
domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated
with a poor prognosis.[2] Crenolanib has demonstrated activity against both wild-type and
mutated forms of these kinases, making it a promising therapeutic agent for various
malignancies, with a primary focus on FLT3-mutated AML.[1][2] This technical guide provides
an in-depth overview of the early-phase clinical trials of crenolanib besylate, focusing on
guantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Sighaling Pathways

Crenolanib functions by inhibiting the autophosphorylation of FLT3 and PDGFR, thereby
blocking downstream signaling cascades crucial for cell proliferation, survival, and
differentiation.[3]

FLT3 Signaling Pathway
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Mutations in FLT3 lead to its constitutive activation, triggering downstream pathways such as
RAS/MEK/ERK, PI3K/Akt, and STAT5, which collectively promote leukemic cell growth and
survival.[4] Crenolanib, as a type | TKI, binds to the active conformation of the FLT3 kinase,
effectively inhibiting its activity even in the presence of resistance-conferring mutations like the
D835 substitution in the TKD.[3][4]
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Caption: Crenolanib Inhibition of FLT3 Signaling Pathway.

PDGFR Signaling Pathway

The platelet-derived growth factor receptor (PDGFR) signaling pathway plays a critical role in
cellular processes such as growth, differentiation, and migration.[5] Dysregulation of this
pathway, through mutations or overexpression, is implicated in various cancers.[5] Crenolanib
inhibits both PDGFRa and PDGFR[, thereby blocking downstream signaling through pathways
like MAPK, PI3K, and STAT3.[5]
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Caption: Crenolanib Inhibition of PDGFR Signaling Pathway.

Early-Phase Clinical Trial Data

Numerous Phase | and Il clinical trials have evaluated the safety and efficacy of crenolanib
besylate, primarily in patients with relapsed or refractory AML with FLT3 mutations. The
following tables summarize key quantitative data from these studies.

Table 1: Patient Demographics and Baseline
Characteristics (Representative Phase Il Trials)
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L. Phase Il (Wang et Phase Il
Characteristic NCT01522469[6]
al., 2024)[7][8] (NCT03250338)[9]
Number of Patients 65 (evaluable) 44 106
Median Age (years) 57 (range 19-75) 57 (range 19-75) Not Reported

FLT3 Mutation Status

ITD (75%), TKD

ITD, D835, or both
(18%), Both (7%)

ITD and/or D835

Prior FLT3 Inhibitor Yes (in some cohorts) No Not specified
] Relapsed/Refractory Newly Diagnosed Relapsed/Refractory
Disease Status
AML AML AML

Table 2: Efficacy Outcomes in Relapsed/Refractory AML

Outcome

NCT01522469 (TKI-naive
cohort)

Phase Il (NCT03250338) -
Crenolanib Arm[9]

Not explicitly stated for this

Overall Response Rate (ORR)

cohort

60%

Not explicitly stated for this

Complete Remission (CR)

cohort

Not explicitly stated

CR with incomplete

39% (as part of CRc)

hematologic recovery (CRi)

Not explicitly stated

Partial Remission (PR)

11% (as part of CRc)

Not explicitly stated

Median Event-Free Survival

(EFS)

Not Reported

3.4 months

Median Overall Survival (OS) Not Reported

10.4 months

Table 3: Efficacy Outcomes in Newly Diagnosed AML
(Phase Il, Wang et al., 2024)[7][8]
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Outcome All Patients (n=44) Patients < 60 years  Patients > 60 years

Overall Response

] 86% Not explicitly stated 80%

Rate (CRc: CR + CRi)
Complete Remission o o
(CR) 73% (after 1 cycle) Not explicitly stated Not explicitly stated
MRD-Negative CRc 94% (of evaluable) Not explicitly stated Not explicitly stated
Median Event-Free 62% (at median

) 45 months Not Reported
Survival (EFS) follow-up)
Median Overall Not Reached (at 45 69% (at median

) 20 months
Survival (OS) months) follow-up)

Experimental Protocols

The following sections detail the typical methodologies employed in early-phase clinical trials of
crenolanib besylate.

Patient Population and Eligibility Criteria

Inclusion criteria for these trials typically include:

o Diagnosis: Confirmed diagnosis of AML.[10]

e FLT3 Mutation: Presence of FLT3-ITD and/or D835 mutations.[10]
e Age: Generally 18 years or older.[11]

o Performance Status: ECOG performance status of 0-2.

e Prior Therapy: Varied by study, with some trials enrolling newly diagnosed patients and
others focusing on relapsed/refractory populations, including those with prior FLT3 TKI
exposure.[10]

Key exclusion criteria often include:

e Known active central nervous system (CNS) leukemia.[10]
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e Severe hepatic or renal dysfunction.[10]
e Recent major surgery.[6]

o Unwillingness or inability to comply with the protocol.[6]

Dosing and Administration

Crenolanib besylate is administered orally. Dosing regimens have varied across trials, with
common approaches including:

o Monotherapy (Relapsed/Refractory): 100 mg three times daily (TID) or 200 mg/mz3/day in
three divided doses.[6]

o Combination Therapy (Newly Diagnosed): 100 mg TID, typically starting on day 9 of a
standard 7+3 induction chemotherapy regimen (cytarabine and an anthracycline).[7][8]

Study Design and Endpoints

Early-phase trials of crenolanib are typically open-label, single-arm, or randomized controlled
studies.

e Primary Endpoints:

o Phase I: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities
(DLTs).

o Phase II: To evaluate the overall response rate (ORR), including rates of complete
remission (CR), CR with incomplete hematologic recovery (CRi), and partial remission
(PR).[12]

e Secondary Endpoints:

[¢]

Duration of response (DOR).[12]

[e]

Event-free survival (EFS) and overall survival (OS).[12]

o

Pharmacokinetics (PK) and pharmacodynamics (PD) of crenolanib.
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Experimental Workflow

The typical workflow for a patient enrolled in a crenolanib clinical trial is as follows:

Screening &
Informed Consent

Enrollment

Treatment Administration
(Crenolanib +/- Chemotherapy)

Coiltinued Treatment

Safety & Efficacy Monitoring
(AEs, Vitals, Labs, Bone Marrow Biopsy)

Response Assessment
(CR, CRI, PR, etc.)

Disease Progression or
Unacceptable Toxicity

Dff Treatment

Long-term Follow-up
(Survival, Relapse)
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Caption: Generalized Experimental Workflow for Crenolanib Clinical Trials.

Conclusion

Early-phase clinical trials have demonstrated that crenolanib besylate is a promising targeted
therapy for patients with FLT3-mutated AML, showing encouraging response rates and survival
outcomes in both newly diagnosed and relapsed/refractory settings. Its ability to inhibit both
FLT3-ITD and TKD mutations, including those conferring resistance to other TKIls, highlights its
potential to address a significant unmet medical need. Ongoing and future clinical trials will
further delineate the optimal use of crenolanib, both as a monotherapy and in combination with
other agents, in the treatment of AML and other malignancies driven by aberrant FLT3 and
PDGFR signaling.
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besylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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